Tert-butyl N-morpholin-4-ylcarbamate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
150884-54-1 |
|---|---|
Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl N-morpholin-4-ylcarbamate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)10-11-4-6-13-7-5-11/h4-7H2,1-3H3,(H,10,12) |
InChI Key |
GKKKHXCGGHBIEL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NN1CCOCC1 |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCOCC1 |
Synonyms |
Carbamic acid, 4-morpholinyl-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl N Morpholin 4 Ylcarbamate
Direct Synthesis Approaches
The direct synthesis hinges on the controlled reaction between a nucleophilic amine and an electrophilic carbonyl source. The core of this approach is understanding the reactivity of the specific amine precursor and selecting the appropriate reagents to form the stable carbamate (B1207046) linkage.
The formation of the carbamate bond in tert-butyl N-morpholin-4-ylcarbamate involves the nucleophilic attack of the primary amino group of N-aminomorpholine on the electrophilic carbonyl carbon of a Boc-group donor. The nitrogen atom of the terminal -NH₂ group in N-aminomorpholine is sufficiently nucleophilic to readily initiate this reaction. This reactivity is characteristic of primary amines in acylation-type reactions. The reaction proceeds via a tetrahedral intermediate which then collapses, eliminating a leaving group to form the final, stable carbamate product.
The synthesis of the target compound is fundamentally dependent on the successful preparation of its direct precursor, N-aminomorpholine (also known as morpholin-4-ylamine).
Precursor Synthesis: N-Aminomorpholine
There are two primary, well-documented routes for the synthesis of N-aminomorpholine:
Cyclization of Dichlorodiethyl Ether and Hydrazine (B178648): This method involves the reaction of bis(2-chloroethyl) ether with hydrazine hydrate, often in a solvent like ethanol. The mixture is heated to reflux, and a base, such as sodium hydroxide, is added to facilitate the cyclization and neutralize the resulting hydrochloric acid. Subsequent purification, typically involving distillation under reduced pressure, yields N-aminomorpholine. guidechem.com
Reduction of N-Nitrosomorpholine: A common and effective method involves the reduction of N-nitrosomorpholine. google.com N-nitrosomorpholine is prepared by the nitrosation of morpholine (B109124). The subsequent reduction of the nitroso group to an amino group can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or, in greener approaches, catalytic systems like TiCl₃. google.com This route is often favored due to the high yields achievable in the reduction step.
Carbamate Formation Reagents
Once N-aminomorpholine is obtained, it is reacted with a reagent that donates the tert-butoxycarbonyl (Boc) group. The most widely used and commercially available reagent for this purpose is di-tert-butyl dicarbonate (B1257347) (Boc₂O) . chemicalbook.commychemblog.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) at a controlled temperature. mychemblog.comorgchemres.org A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to scavenge the acidic byproducts formed during the reaction. mychemblog.com
General Reaction Scheme:
Figure 1: Synthesis of this compound from N-aminomorpholine and di-tert-butyl dicarbonate.
Optimized Synthesis Pathways and Process Development
Optimizing the synthesis of this compound involves strategies to maximize yield and purity while ensuring reaction efficiency.
Several factors can be manipulated to enhance the yield and efficiency of the Boc protection step. These strategies are common across many carbamate syntheses.
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. mychemblog.com
Catalysis: While a simple tertiary amine base is often sufficient, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate, particularly with less reactive amines or for achieving complete conversion. chemicalbook.com However, the use of DMAP with primary amines and Boc₂O can sometimes lead to side reactions, such as the formation of ureas, if conditions are not carefully controlled. chemicalbook.com
Solvent and Reagent Stoichiometry: The choice of an appropriate aprotic solvent is crucial. Dichloromethane and tetrahydrofuran are common choices. orgchemres.org Using a slight excess of di-tert-butyl dicarbonate can drive the reaction to completion, but a large excess can complicate purification.
Below is a table summarizing common conditions used in analogous Boc-protection reactions that can be applied to optimize the synthesis of this compound.
| Catalyst/Base | Solvent | Temperature | Typical Reaction Time | Yield | Reference |
| Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | High | mychemblog.com |
| NaOH (aq) | Tetrahydrofuran (THF) | 0 °C to RT | 30 min - 2 hours | High | mychemblog.com |
| B(OSO₃H)₃/SiO₂ (SBSA) | Solvent-free | Room Temperature | < 20 minutes | Excellent | orgchemres.org |
| DMAP (catalyst) | Tetrahydrofuran (THF) | Room Temperature | 12 hours | High | mychemblog.com |
| None (Thermal) | Toluene | Reflux | 50 hours | Moderate | mdpi.com |
This table is generated based on general procedures for Boc protection of various amines.
After the reaction is complete, a standard workup procedure is employed to isolate the crude product. This typically involves:
Aqueous Wash: The reaction mixture is washed with a dilute acid solution (e.g., 1M HCl) to remove the amine base (like TEA) and any unreacted N-aminomorpholine. This is followed by washes with saturated sodium bicarbonate solution to remove acidic impurities and finally with brine. mychemblog.commdpi.com
Drying and Concentration: The organic layer is dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. mdpi.com
For the final purification of this compound, which is expected to be a solid, two main techniques are applicable:
Recrystallization: The crude solid can be dissolved in a minimum amount of a hot solvent (e.g., ethyl acetate, hexane, or a mixture) and allowed to cool slowly, leading to the formation of pure crystals. google.com
Column Chromatography: If recrystallization is ineffective or if impurities are closely related to the product, purification can be achieved by flash chromatography on a silica (B1680970) gel column, using a non-polar eluent system such as hexane/ethyl acetate. mychemblog.com
Emerging Synthetic Techniques and Novel Catalyst Applications
While the reaction of N-aminomorpholine with Boc₂O is a robust and reliable method, research into more sustainable and efficient carbamate synthesis is ongoing.
One significant area of research is the use of carbon dioxide (CO₂) as a C1 building block . organic-chemistry.org This approach is considered a green chemistry alternative to using phosgene-derived reagents like Boc-anhydride. For example, three-component coupling reactions involving an amine, CO₂, and an alkyl halide can produce carbamates. organic-chemistry.org More advanced catalytic systems use bifunctional organocatalysts to facilitate the reaction of unsaturated amines with CO₂ to form cyclic carbamates, a strategy that could inspire future methods for acyclic carbamates. nih.gov
The development of novel catalysts also presents an opportunity for innovation. Heterogeneous catalysts, such as silica-supported boric acid (SBSA), have been shown to efficiently catalyze N-tert-butoxycarbonylation under solvent-free conditions, offering advantages in terms of easy separation and catalyst recycling. orgchemres.org Furthermore, photocatalysis is an emerging field for C-N bond formation and has been used to synthesize protected hydrazines from carbamates, indicating a potential future application in related synthetic transformations. acs.org While not yet applied specifically to this compound, these advanced catalytic methods represent the future direction for the synthesis of such compounds.
Chemical Transformations and Reactivity Profiles of Tert Butyl N Morpholin 4 Ylcarbamate
Reactivity of the tert-Butyl Carbamate (B1207046) Moiety
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability in a wide range of reaction conditions and its susceptibility to selective removal under specific, typically acidic, conditions total-synthesis.com.
Selective Cleavage and Deprotection Mechanisms
The primary reaction of the tert-butyl carbamate moiety is its cleavage to liberate the free secondary amine, 4-aminomorpholine. This deprotection is most frequently achieved under acidic conditions. The generally accepted mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine, carbon dioxide, and a tert-butyl derived byproduct jk-sci.com.
A variety of reagents can be employed for this transformation, offering a range of selectivities and mildness. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are highly effective and common jk-sci.com. However, milder and more selective conditions have been developed to accommodate sensitive substrates. For instance, aqueous phosphoric acid has been demonstrated as an effective reagent for deprotecting tert-butyl carbamates while leaving other acid-labile groups like Cbz carbamates and benzyl esters intact organic-chemistry.org. Other methodologies include the use of oxalyl chloride in methanol, which offers a mild alternative to traditional strong acid systems nih.gov.
| Reagent/Conditions | Description | Selectivity/Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Standard and highly effective method for Boc deprotection. The reaction proceeds via protonation, loss of tert-butyl cation, and decarboxylation of the resulting carbamic acid jk-sci.com. | Can cleave other acid-sensitive groups. The tert-butyl cation can lead to side reactions if not scavenged total-synthesis.com. |
| Aqueous Phosphoric Acid (H₃PO₄) | A mild and environmentally benign method for the selective deprotection of tert-butyl carbamates, esters, and ethers organic-chemistry.org. | Tolerates other sensitive groups such as CBZ carbamates, benzyl esters, and TBDMS ethers organic-chemistry.org. |
| Oxalyl Chloride in Methanol | Provides a mild procedure for N-Boc deprotection at room temperature. The mechanism is proposed to be broader than simple in-situ HCl generation nih.gov. | Effective for a diverse set of aliphatic, aromatic, and heterocyclic substrates nih.gov. |
| Iodine (catalytic) | A solvent-free approach involving catalytic amounts of iodine under reduced pressure, particularly for chiral substrates nih.gov. | Offers a selective cleavage method under neutral conditions nih.gov. |
| Metal Catalysts (e.g., ZnBr₂) | Lewis acids can mediate the cleavage. For example, ZnBr₂ in CH₂Cl₂ can selectively cleave secondary N-Boc groups in the presence of primary ones jk-sci.com. | Offers chemoselectivity based on the steric and electronic environment of the Boc group jk-sci.com. |
Transformations Involving the Carbamate Carbonyl Group
While the most common reaction of the Boc group is its complete removal, the carbamate carbonyl itself can participate in transformations. Under strong basic conditions, the N-H proton of a Boc-protected primary amine can be abstracted, leading to the formation of an isocyanate intermediate through the elimination of the tert-butoxide anion researchgate.net. Although tert-butyl N-morpholin-4-ylcarbamate is a secondary carbamate and lacks an N-H proton, the carbonyl group retains some electrophilic character.
A significant transformation is the reduction of the carbamate to an N-methyl group. A magnesium-catalyzed reduction has been shown to convert N-Boc protected amines into the corresponding N-methyl amines, providing a direct route to increase substitution on the nitrogen atom organic-chemistry.org. This reaction transforms the N-Boc-morpholine into N-methylmorpholine. Furthermore, the electrophilic nature of the carbamate carbonyl is exploited in a proposed mechanism for deprotection using oxalyl chloride, where an initial addition reaction to the carbonyl unit is suggested nih.gov.
Reactions Involving the Morpholine (B109124) Ring System
The morpholine ring is a stable heterocycle, but its reactivity can be modulated by the N-Boc group. The presence of the electron-withdrawing carbamate functionality significantly influences the reactivity of both the nitrogen atom and the adjacent C-H bonds of the ring.
Nitrogen Atom Reactivity in Heterocyclic Transformations
In its unprotected state, the nitrogen atom of morpholine acts as a typical secondary amine: it is basic and nucleophilic wikipedia.org. However, in this compound, the lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group of the carbamate. This delocalization greatly reduces the nucleophilicity and basicity of the nitrogen, making it unreactive in many typical amine reactions such as alkylation or acylation under standard conditions.
This diminished reactivity is the basis of its function as a protecting group. While direct participation of the N-Boc nitrogen in cycloadditions is not typical, the electronic properties of the N-acyl group are crucial in other transformations. For instance, N-acyl morpholin-2-ones have been shown to undergo organocatalytic ring-opening polymerization to form functionalized polyesters, a reaction dependent on the hybridization and electronic nature of the endocyclic nitrogen atom nih.govacs.org. The reactivity of the nitrogen is primarily restored upon deprotection of the Boc group.
Functionalization of the Morpholine Skeleton
A powerful strategy for the functionalization of saturated heterocycles is the direct deprotonation of a C-H bond adjacent (alpha) to the nitrogen atom, followed by quenching with an electrophile. The N-Boc group is particularly well-suited to direct this type of reaction. The use of a strong organolithium base, such as sec-butyllithium (s-BuLi), often in the presence of a ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA) or the chiral diamine (-)-sparteine, can selectively deprotonate the C-H bond at the C2 or C6 position of the morpholine ring whiterose.ac.ukbeilstein-journals.org.
The resulting lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles, allowing for the introduction of various substituents onto the morpholine skeleton. This methodology provides a direct route to C-substituted morpholine derivatives that would be difficult to access otherwise. Research has shown that N-Boc morpholine undergoes this lithiation rapidly whiterose.ac.uk. However, the lithiated intermediate can be unstable and may undergo ring-opening, which must be considered when planning syntheses whiterose.ac.uk.
| Reaction Type | Reagents | Electrophile (E+) | Product |
|---|---|---|---|
| α-Lithiation/Trapping | 1. s-BuLi, TMEDA or (-)-sparteine, THF, -78 °C 2. Electrophile (E+) | TMSCl | 2-(Trimethylsilyl)-4-Boc-morpholine |
| α-Lithiation/Trapping | 1. s-BuLi, TMEDA or (-)-sparteine, THF, -78 °C 2. Electrophile (E+) | Benzophenone | 2-(Diphenyl(hydroxy)methyl)-4-Boc-morpholine |
| α-Lithiation/Trapping | 1. s-BuLi, TMEDA or (-)-sparteine, THF, -78 °C 2. Electrophile (E+) | Alkyl Halides (e.g., CH₃I) | 2-Methyl-4-Boc-morpholine |
| α-Lithiation/Negishi Coupling | 1. s-BuLi, THF, -78 °C 2. ZnCl₂ 3. ArX, Pd catalyst | Aryl Halides (ArX) | 2-Aryl-4-Boc-morpholine nih.gov |
Formation of Derivative Compounds from this compound
The chemical transformations described above provide clear pathways for the synthesis of a wide range of morpholine derivatives starting from this compound. These derivatives can be broadly categorized based on whether the modification occurs on the nitrogen or the carbon skeleton of the morpholine ring.
Following the deprotection of the Boc group (Section 3.1.1), the resulting 4-aminomorpholine becomes a versatile precursor. The free N-H bond can undergo a variety of reactions common to secondary amines:
N-Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride) yields N-acylmorpholine derivatives such as N-acetylmorpholine google.com.
N-Alkylation: Reaction with alkyl halides can introduce alkyl substituents on the nitrogen.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides N-alkylated morpholines.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the corresponding ureas and thioureas mdpi.com.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Functionalization of the morpholine skeleton (Section 3.2.2) provides access to C-substituted derivatives. For example, α-lithiation followed by reaction with an aldehyde yields an α-hydroxyalkyl substituted N-Boc-morpholine. Subsequent deprotection of the Boc group would then yield the free C-substituted morpholine derivative, which could be further functionalized at the nitrogen atom. This combination of C-H functionalization followed by N-deprotection and subsequent N-functionalization allows for the synthesis of a diverse library of polysubstituted morpholine compounds.
Derivatization through Reduction Reactions (e.g., with lithium aluminum hydride)
The reduction of the carbamate functionality in this compound offers a direct route to N-aminomorpholine and its derivatives. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of cleaving the C-O bond of the carbamate group. masterorganicchemistry.comorganic-chemistry.org
The reaction proceeds by the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon of the carbamate. This is followed by the departure of the tert-butoxy group and subsequent reduction of the resulting intermediate to yield 4-aminomorpholine. The general transformation is depicted below:
Reaction Scheme:
Detailed research findings on the specific conditions and yields for this transformation are crucial for its practical application. Key parameters that are often optimized include the stoichiometry of the reducing agent, reaction temperature, and the nature of the solvent, which is typically an anhydrous ether such as diethyl ether or tetrahydrofuran (B95107) (THF).
While specific literature detailing the reduction of this compound is not abundant, the general mechanism for the reduction of amides and carbamates with LiAlH₄ is well-established. masterorganicchemistry.com The reaction involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to form an iminium ion, which is then further reduced to the amine.
Interactive Data Table: General Conditions for LiAlH₄ Reduction of Carbamates
| Parameter | Typical Conditions |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to reflux |
| Stoichiometry | 1.5 to 4 equivalents of LiAlH₄ |
| Work-up | Sequential addition of water and aqueous base |
This table represents typical conditions for the reduction of carbamates and should be optimized for the specific substrate.
Coupling and Condensation Reactions for Scaffold Expansion
The morpholine scaffold present in this compound can be expanded and functionalized through various coupling and condensation reactions. The removal of the Boc protecting group under acidic conditions unmasks the secondary amine of the morpholine ring, which can then participate in a range of transformations.
N-Arylation and N-Alkenylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the formation of C-N bonds. nih.govnih.gov After deprotection of this compound to reveal the free morpholine, it can be coupled with a variety of aryl or alkenyl halides (or triflates) to introduce new substituents on the nitrogen atom. nih.gov
Condensation Reactions: The deprotected morpholine can also undergo condensation reactions with aldehydes and ketones to form enamines or, under reductive amination conditions, N-substituted morpholines. nih.gov For instance, the reaction with a suitable aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride will yield the corresponding N-alkylated morpholine derivative.
Furthermore, the nitrogen atom of the deprotected morpholine can act as a nucleophile in reactions with electrophilic partners such as acid chlorides or isocyanates to form amides and ureas, respectively. These reactions significantly expand the chemical space accessible from the starting carbamate.
Interactive Data Table: Examples of Scaffold Expansion Reactions
| Reaction Type | Reactants | Product Type |
| Buchwald-Hartwig Amination | Deprotected Morpholine, Aryl Halide, Palladium Catalyst, Base | N-Aryl Morpholine |
| Reductive Amination | Deprotected Morpholine, Aldehyde/Ketone, Reducing Agent | N-Alkyl Morpholine |
| Acylation | Deprotected Morpholine, Acid Chloride, Base | N-Acyl Morpholine |
| Urea Formation | Deprotected Morpholine, Isocyanate | N-Morpholinyl Urea |
This table provides examples of reactions for scaffold expansion starting from deprotected this compound.
Stereochemical Outcomes in Derivative Synthesis
The synthesis of morpholine derivatives often involves the creation of new stereocenters, making stereochemical control a critical aspect of the synthetic strategy. While this compound itself is an achiral molecule, its derivatization can lead to chiral products, especially when substituents are introduced on the morpholine ring.
For instance, in palladium-catalyzed carboamination reactions to form C-substituted morpholines, the stereochemical outcome is a key consideration. The synthesis of cis-3,5-disubstituted morpholines has been achieved from enantiomerically pure amino alcohols, where the palladium-catalyzed carboamination reaction proceeds with high stereoselectivity. nih.gov
The development of stereoselective methods for the synthesis of morpholine derivatives is an active area of research. These methods often employ chiral catalysts or auxiliaries to control the formation of the desired stereoisomer. While specific studies on the stereochemical outcomes in the derivative synthesis starting directly from this compound are limited, the principles of asymmetric synthesis are applicable to its downstream products. The inherent chair-like conformation of the morpholine ring can also influence the stereochemical course of reactions, with incoming reagents often favoring approach from the less sterically hindered equatorial position.
Mechanistic and Kinetic Investigations of Tert Butyl N Morpholin 4 Ylcarbamate Reactions
Reaction Mechanism Elucidation for Synthesis Pathways
The most common and industrially significant method for the synthesis of tert-butyl N-morpholin-4-ylcarbamate involves the reaction of morpholine (B109124) with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride. This reaction is a classic example of N-acylation, where the nitrogen atom of morpholine acts as a nucleophile.
The mechanism proceeds through a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the morpholine molecule initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This attack leads to the formation of a transient tetrahedral intermediate. This intermediate is unstable and rapidly collapses. The collapse results in the cleavage of the bond between the carbonyl carbon and the tert-butyloxycarbonyl group, which acts as a leaving group. The leaving group, a tert-butyl carbonate anion, is unstable and subsequently decomposes into the more stable products of carbon dioxide and a tert-butoxide anion. The tert-butoxide anion is a strong base and deprotonates the now-protonated morpholine nitrogen, yielding the final product, this compound, and tert-butanol. The evolution of carbon dioxide gas is a driving force for this reaction. commonorganicchemistry.com
Morpholine + Di-tert-butyl dicarbonate → this compound + Tert-butanol + Carbon dioxide
This reaction is typically carried out in a suitable organic solvent, and the presence of a non-nucleophilic base can be used to neutralize the protonated intermediate, although the tert-butoxide formed during the reaction can also serve this purpose. commonorganicchemistry.com
Mechanistic Studies of Chemical Transformations and Derivatization Reactions
The primary chemical transformation of interest for this compound is the cleavage of the tert-butoxycarbonyl (Boc) protecting group to regenerate the parent amine, morpholine. This deprotection is a crucial step in multi-step syntheses where the morpholine nitrogen needs to be temporarily rendered unreactive.
The most common method for the deprotection of the Boc group is through acid-catalyzed hydrolysis. The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid or hydrochloric acid. wikipedia.org This protonation enhances the electrophilicity of the carbonyl carbon. The lone pair on the nitrogen atom is delocalized, and the molecule is susceptible to cleavage.
The key step in the mechanism is the departure of the stable tert-butyl cation. The stability of this tertiary carbocation is a major thermodynamic driving force for the reaction. The tert-butyl cation can then react with any available nucleophile, such as water or the conjugate base of the acid used, or it can undergo elimination to form isobutylene. The other product of this cleavage is the unstable carbamic acid of morpholine, which rapidly decarboxylates (loses CO2) to yield the free morpholine, typically as its corresponding ammonium (B1175870) salt in the acidic medium.
Kinetic Analysis of Reaction Rates and Selectivity
Detailed kinetic studies providing specific rate constants, activation energies, and selectivity data for the synthesis and reactions of this compound are not extensively reported in the scientific literature. However, general principles of kinetics and selectivity can be applied to understand the factors influencing these reactions.
The synthesis of this compound from morpholine and di-tert-butyl dicarbonate is generally considered to be under kinetic control. The reaction is typically fast and irreversible due to the decomposition of the tert-butyl carbonate intermediate into gaseous carbon dioxide. commonorganicchemistry.com This rapid, exothermic reaction is driven by the formation of stable products. The selectivity of this reaction is high, with the acylation occurring exclusively on the nitrogen atom of morpholine due to its high nucleophilicity compared to the oxygen atom within the ring.
In the context of competing reactions, the principles of kinetic versus thermodynamic control become relevant. A kinetically controlled reaction is one where the product that is formed the fastest predominates, which is usually the one with the lowest activation energy. google.comorgsyn.org A thermodynamically controlled reaction is one where the most stable product is the major product, which is favored under conditions that allow for equilibrium to be established (e.g., higher temperatures and longer reaction times). google.comorgsyn.org For the synthesis of this compound, the reaction is essentially irreversible, meaning the product distribution is determined by the relative rates of formation, and thus it is under kinetic control.
The rate of the acid-catalyzed deprotection of the Boc group is dependent on the concentration of the acid and the substrate. The reaction generally follows first-order kinetics with respect to the protected amine under a constant concentration of a strong acid. The stability of the leaving tert-butyl cation plays a significant role in the rate of this reaction.
Structural Elucidation and Advanced Characterization Methodologies in Research
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic techniques are fundamental in determining the precise structure and electronic environment of tert-butyl N-morpholin-4-ylcarbamate. These methods provide unambiguous evidence for the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its molecular framework.
In the ¹H NMR spectrum, the nine protons of the tert-butyl group appear as a sharp singlet at approximately 1.47 ppm, indicative of their chemical equivalence and the absence of adjacent protons. The morpholine (B109124) ring protons exhibit two distinct signals, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms. The four protons on the carbons next to the nitrogen (C-N-CH₂) appear as a triplet around 3.42 ppm, while the four protons on the carbons next to the oxygen (C-O-CH₂) are observed as a triplet at approximately 3.64 ppm.
The ¹³C NMR spectrum further confirms the structure with five distinct signals. The carbon atoms of the tert-butyl group's methyls resonate around 28.37 ppm, and the quaternary carbon of this group is found at about 79.92 ppm. The methylene carbons of the morpholine ring adjacent to the nitrogen atom are located at approximately 43.48 ppm, while those adjacent to the oxygen are at 66.67 ppm. The carbonyl carbon of the carbamate (B1207046) functional group is significantly downfield, appearing at a chemical shift of about 154.77 ppm due to the deshielding effect of the adjacent oxygen and nitrogen atoms.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.47 | Singlet | -C(CH₃)₃ |
| ¹H | 3.42 | Triplet | -N-CH₂- |
| ¹H | 3.64 | Triplet | -O-CH₂- |
| ¹³C | 28.37 | - | -C(CH₃)₃ |
| ¹³C | 43.48 | - | -N-CH₂- |
| ¹³C | 66.67 | - | -O-CH₂- |
| ¹³C | 79.92 | - | -C(CH₃)₃ |
| ¹³C | 154.77 | - | C=O |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
While detailed experimental mass spectrometry studies for this compound are not widely published, the technique is crucial for confirming its molecular formula (C₉H₁₇NO₃) and understanding its fragmentation behavior under ionization. The theoretical exact mass of the molecular ion [M]⁺ is 187.1208 g/mol .
High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition. In electron ionization mass spectrometry (EI-MS), the molecular ion is expected to undergo characteristic fragmentation. A prominent fragmentation pathway for tert-butyl carbamates is the loss of isobutylene (56 Da) via a rearrangement to form a carbamic acid intermediate, which then decarboxylates. Another common fragmentation is the alpha-cleavage, leading to the loss of the tert-butyl group as a cation at m/z 57. Cleavage of the morpholine ring can also occur, typically via retro-Diels-Alder type reactions or cleavage adjacent to the heteroatoms, leading to characteristic fragment ions.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 187 | [C₉H₁₇NO₃]⁺ | Molecular Ion (M⁺) |
| 131 | [C₄H₇NO₃]⁺ | Loss of isobutylene (-C₄H₈) |
| 87 | [C₄H₉NO]⁺ | Morpholine-4-carbonyl cation |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
The most prominent feature in the IR spectrum would be the strong carbonyl (C=O) stretching vibration of the carbamate group, typically appearing in the range of 1680-1720 cm⁻¹. The C-N stretching vibration of the carbamate is expected around 1250-1350 cm⁻¹. The morpholine ring would be characterized by C-O-C asymmetric and symmetric stretching vibrations, usually found near 1100 cm⁻¹ and 850-900 cm⁻¹, respectively. The tert-butyl group would exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1365 cm⁻¹ and 1390 cm⁻¹ (a characteristic doublet).
Table 3: Predicted Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2850-2980 | C-H Stretch | tert-butyl and Morpholine CH₂ |
| 1680-1720 | C=O Stretch | Carbamate |
| 1365, 1390 | C-H Bend | tert-butyl (doublet) |
| 1250-1350 | C-N Stretch | Carbamate |
| ~1100 | C-O-C Asymmetric Stretch | Morpholine |
X-ray Crystallography and Solid-State Analysis
Solid-state analysis provides critical information about the three-dimensional arrangement of molecules in a crystal lattice, which influences the material's physical properties.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and torsional angles. This technique would reveal the absolute configuration if the molecule were chiral and provide detailed insight into its preferred conformation in the solid state.
A search of the published scientific literature and crystallographic databases did not yield any results for a single-crystal X-ray diffraction study of this compound. Therefore, detailed experimental data on its crystal structure, absolute configuration, and solid-state conformation are not available at this time. Such a study would be valuable to understand the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern its crystal packing.
Polymorphism and Solid-State Characterization of the Compound
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability. Techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to identify and characterize different polymorphic forms.
There is no information available in the reviewed scientific literature regarding polymorphism studies on this compound. Research into the potential existence of different polymorphs has not been reported, and thus, its solid-state behavior under various crystallization conditions remains uncharacterized.
Computational and Theoretical Chemistry Studies of Tert Butyl N Morpholin 4 Ylcarbamate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are a cornerstone of modern chemistry, providing a lens into the electronic makeup of molecules. For tert-butyl N-morpholin-4-ylcarbamate, such studies would elucidate the arrangement and energies of its electrons, which are fundamental to its reactivity and physical properties.
Molecular Orbitals and Electron Density Distributions
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity. The HOMO-LUMO gap is a key indicator of molecular stability and the energy required for electronic excitation. The distribution of electron density, influenced by the electronegative oxygen and nitrogen atoms of the morpholine (B109124) and carbamate (B1207046) groups, would highlight regions susceptible to electrophilic or nucleophilic attack.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can chart the course of chemical reactions, providing a detailed, step-by-step view of bond-breaking and bond-forming processes. This is particularly useful for understanding the synthesis and transformations of this compound.
Energetic Profiles of Synthetic and Transformative Reactions
By calculating the energy of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. This would allow for the determination of reaction enthalpies and activation energies for the synthesis of this compound, as well as for its subsequent chemical transformations.
Computational Prediction of Reactivity and Selectivity
Theoretical models can predict the most likely sites of reaction on the this compound molecule. For instance, calculations could determine the regioselectivity and stereoselectivity of reactions, guiding synthetic chemists in choosing appropriate reagents and conditions to achieve a desired outcome.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects
While the specific computational data for this compound remains to be published, the theoretical frameworks and computational methodologies are well-established. Future research in this area would undoubtedly contribute to a more complete understanding of this chemical compound.
Strategic Applications in Organic Synthesis Research
Role as a Precursor in Multi-Step Complex Molecule Synthesis
The primary role of a compound like Tert-butyl N-morpholin-4-ylcarbamate in multi-step synthesis would likely revolve around the introduction of a protected morpholine-4-amine moiety. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
In a hypothetical multi-step synthesis, this compound could serve as a key building block. The morpholine (B109124) nitrogen, being part of a carbamate (B1207046), is deactivated towards nucleophilic attack, allowing for selective reactions at other sites of a larger molecule to which this fragment might be attached. Once the desired molecular framework is assembled, the Boc group can be removed to liberate the free secondary amine of the morpholine-4-amine unit, which can then participate in subsequent transformations such as amide bond formation, reductive amination, or arylation reactions.
Integration into Diverse Synthetic Pathways for Advanced Scaffolds
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound could be a valuable reagent for incorporating this heterocycle into more complex molecular architectures.
For instance, if the morpholine ring itself were to be modified, the Boc-protected nitrogen would ensure that the core amine functionality remains intact during these transformations. Synthetic pathways could involve functionalization of the carbon atoms of the morpholine ring, potentially through metallation-alkylation sequences or by starting with a pre-functionalized morpholine precursor before the introduction of the Boc-protected amine.
The integration of this building block could be envisioned in the synthesis of libraries of compounds for drug discovery, where the morpholine-4-amine core provides a key pharmacophoric element.
Methodologies for Chemo- and Regioselective Synthesis Utilizing the Compound
The chemoselectivity of reactions involving this compound would be dominated by the reactivity of the Boc-protected amine. The carbamate functionality is generally unreactive towards many common reagents, allowing for selective transformations elsewhere in a molecule.
For example, if this compound were part of a larger molecule containing other functional groups such as esters, halides, or alkenes, these could be manipulated selectively without affecting the protected amine.
Regioselectivity would become a key consideration if the morpholine ring itself were to be functionalized. For example, deprotonation of the morpholine ring at a specific position followed by reaction with an electrophile would require careful control of reaction conditions to achieve the desired regiochemical outcome. The directing effects of the N-Boc group and any other substituents on the ring would play a crucial role in such transformations.
Emerging Research Directions and Future Outlook
Development of Novel and Sustainable Synthetic Routes
The drive towards greener and more efficient chemical manufacturing has spurred the development of novel synthetic routes for tert-butyl N-morpholin-4-ylcarbamate and related compounds. These methods aim to minimize environmental impact by using less hazardous reagents and solvents, reducing waste, and improving energy efficiency.
Recent advancements in green chemistry offer promising strategies for the sustainable synthesis of carbamates. rsc.org One approach involves the use of environmentally benign solvents and catalysts. For instance, a patented process for the synthesis of Lacosamide, a drug containing a carbamate (B1207046) moiety, utilizes N-methylmorpholine as a base and ethyl acetate (B1210297) as a less toxic solvent, aligning with green chemistry principles. google.com Such methodologies could be adapted for the production of this compound.
Furthermore, chemoenzymatic strategies are gaining traction for the synthesis of chiral carbamates. A study on a related piperidine-based carbamate demonstrated a practical chemoenzymatic process that circumvents the use of many toxic chemicals and hazardous reaction conditions. researchgate.net This approach, which employs a transaminase biocatalyst, offers high optical purity and is a promising avenue for the industrial-scale synthesis of similar compounds.
Flow chemistry presents another sustainable alternative to traditional batch processing. nih.gov This technology allows for better control over reaction parameters, leading to higher yields, improved safety, and reduced waste. The continuous nature of flow synthesis makes it particularly suitable for industrial applications. nih.gov The synthesis of related carbamate derivatives has been successfully demonstrated in flow, suggesting its potential for the efficient production of this compound. researchgate.net
Photocatalysis is also emerging as a powerful tool for constructing carbon-nitrogen bonds under mild and eco-friendly conditions. rsc.org This technique utilizes light to drive chemical reactions, often with high selectivity and efficiency. The application of photocatalysis to the synthesis of carbamates could provide a novel and sustainable route to this compound.
Table 1: Comparison of Conventional and Emerging Synthetic Strategies
| Strategy | Reagents & Conditions | Advantages |
|---|---|---|
| Conventional Synthesis | Often involves hazardous reagents like phosgene (B1210022) derivatives and chlorinated solvents. | Well-established and understood. |
| Green Solvents & Catalysts | Use of greener solvents like ethyl acetate and milder bases like N-methylmorpholine. google.com | Reduced environmental impact and improved safety. |
| Chemoenzymatic Synthesis | Employs biocatalysts such as transaminases. researchgate.net | High selectivity, mild reaction conditions, and reduced use of toxic reagents. |
| Flow Chemistry | Continuous processing in microreactors. nih.govresearchgate.net | Enhanced safety, better process control, and potential for automation. |
| Photocatalysis | Light-mediated reactions. rsc.org | Mild conditions, high efficiency, and novel reactivity. |
Exploration of Unprecedented Chemical Transformations and Reactivity
While this compound is primarily used as a protected form of morpholine (B109124), researchers are beginning to explore its potential for novel chemical transformations. The unique combination of the bulky tert-butoxycarbonyl (Boc) protecting group and the versatile morpholine ring suggests that this compound could participate in a range of unprecedented reactions.
The Boc group is well-known for its stability under many reaction conditions and its facile removal under acidic conditions. orgsyn.org However, its influence on the reactivity of the adjacent morpholine nitrogen and the potential for its participation in novel catalytic cycles are areas of ongoing investigation. The morpholine moiety itself is a valuable pharmacophore due to its favorable physicochemical properties. evitachem.com
Emerging synthetic methodologies, such as photocatalysis and electrochemistry, offer new possibilities for activating and transforming traditionally stable bonds. These techniques could unlock novel reactivity in this compound, leading to the development of new synthetic strategies. For example, the photocatalytic activation of the C-N or C-O bonds within the morpholine ring could lead to novel ring-opening or functionalization reactions.
The exploration of such unprecedented reactivity could expand the synthetic utility of this compound beyond its current role as a simple building block. This could lead to the discovery of new reaction pathways and the synthesis of novel molecular architectures with potential applications in drug discovery and materials science.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The integration of this compound into automated synthesis and high-throughput experimentation (HTE) platforms represents a significant step towards accelerating the discovery of new bioactive molecules. Automated systems can perform a large number of experiments in parallel, significantly reducing the time and resources required for chemical synthesis and screening. thermofisher.com
This compound is an ideal candidate for use in such platforms due to its stability and its role as a versatile building block. By incorporating this compound into automated synthesis workflows, researchers can rapidly generate large libraries of diverse morpholine-containing compounds. These libraries can then be screened for biological activity using HTE assays, enabling the rapid identification of promising lead compounds for drug development. thermofisher.com
The use of pre-plated compound libraries, a common feature of HTS, allows for the efficient screening of thousands of compounds. thermofisher.com The properties of this compound, such as its solubility and compatibility with common reaction conditions, make it well-suited for inclusion in these libraries.
Table 2: Potential Applications in Automated Platforms
| Platform | Application of this compound | Potential Outcome |
|---|---|---|
| Automated Synthesizers | As a starting material for the parallel synthesis of morpholine derivatives. | Rapid generation of compound libraries for screening. |
| High-Throughput Screening | As a component of diverse chemical libraries for biological assays. thermofisher.com | Identification of new hit and lead compounds for drug discovery. |
| Robotic Systems | Automated handling and dispensing for reaction setup and analysis. | Increased efficiency and reproducibility of experiments. |
The integration of artificial intelligence with these automated platforms further enhances their capabilities, allowing for the predictive design of new molecules and the optimization of synthetic routes. This data-driven approach, combined with the versatility of building blocks like this compound, is set to revolutionize the field of medicinal chemistry.
Q & A
Q. What are the standard synthetic protocols for preparing Tert-butyl N-morpholin-4-ylcarbamate, and what analytical techniques are used to confirm its purity?
The compound is synthesized via carbamate formation by reacting morpholine with tert-butyl chloroformate in the presence of a base (e.g., sodium bicarbonate) at 0–5°C. Purification is typically achieved through column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane). Purity is confirmed via NMR (¹H/¹³C), IR spectroscopy (to validate carbamate C=O stretch at ~1700 cm⁻¹), and GC/MS for trace impurity analysis .
Q. How should this compound be handled and stored to maintain stability?
Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Use desiccants (e.g., molecular sieves) to prevent hydrolysis of the carbamate group. During handling, employ a fume hood, nitrile gloves, and protective eyewear to minimize exposure to dust or vapors .
Q. What solvents and dissolution methods are recommended for preparing stock solutions of this compound in biological assays?
For in vitro studies, dissolve the compound in DMSO (10–50 mM stock) and dilute with PBS or cell culture media to working concentrations (<0.1% DMSO). For in vivo applications, use a vehicle of 10% Cremophor EL in saline, ensuring sonication and filtration (0.22 µm) for homogeneity. Verify solubility via dynamic light scattering (DLS) to avoid aggregation .
Q. How is the purity and structural integrity of this compound validated before use in experiments?
Perform triple verification using HPLC (C18 column, acetonitrile/water mobile phase), high-resolution mass spectrometry (HRMS), and elemental analysis. Cross-reference spectral data (NMR, IR) with published libraries or computational predictions to confirm absence of degradation products .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and minimize side products?
Optimize stoichiometry (1.2:1 molar ratio of morpholine to tert-butyl chloroformate) and maintain strict temperature control (0–5°C) to suppress isocyanate formation. Replace traditional bases with triethylamine for faster reaction kinetics. Post-synthesis, employ recrystallization in tert-butyl methyl ether/hexane (1:3) to isolate high-purity crystals (>99%) .
Q. What experimental strategies are recommended to analyze contradictory spectral data (e.g., unexpected NMR shifts) in derivatives of this compound?
Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity. Compare experimental IR and UV-Vis spectra with density functional theory (DFT) simulations to identify conformational isomers. Cross-validate with X-ray crystallography for solid-state structure elucidation .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions for long-term studies?
Conduct accelerated stability testing by incubating the compound in buffers (pH 2–10) at 25–40°C. Monitor degradation via LC-MS every 24 hours. Use Arrhenius modeling to predict shelf life. For hydrolytic stability, employ deuterated solvents in NMR to track carbamate cleavage kinetics .
Q. What methodologies are effective for studying the interaction of this compound with biological targets (e.g., enzymes or receptors)?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD). For mechanistic studies, employ fluorescence polarization assays with labeled substrates or competitive inhibition assays using radioligands. Validate findings with molecular docking simulations (AutoDock Vina) .
Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?
Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) via LC-MS/MS plasma profiling. Assess metabolic stability using liver microsomes and identify metabolites. Adjust dosing regimens or formulate with cyclodextrins to enhance solubility and tissue penetration .
Q. What advanced techniques can resolve challenges in characterizing low-abundance degradation products of this compound?
Apply ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS for sensitive detection. Use tandem MS/MS with collision-induced dissociation (CID) to fragment ions and elucidate degradation pathways. Compare fragmentation patterns with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
